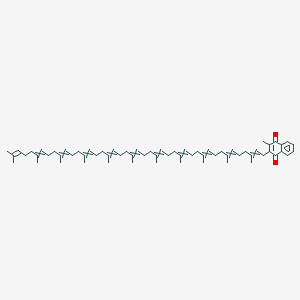
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes methoxy, nitro, and phenylmethoxy groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzoate derivative, followed by the introduction of a phenylmethoxy group through a substitution reaction. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoate derivatives.
Applications De Recherche Scientifique
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with an additional methoxy group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.
Uniqueness
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H17NO7 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17NO7/c1-22-13-9-12(17(19)24-3)14(18(20)21)16(23-2)15(13)25-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
Clé InChI |
DDQWDGYFJGEHIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


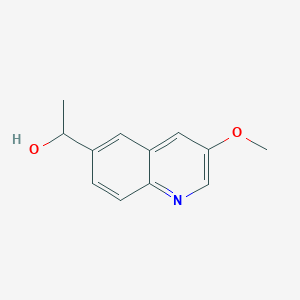

![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
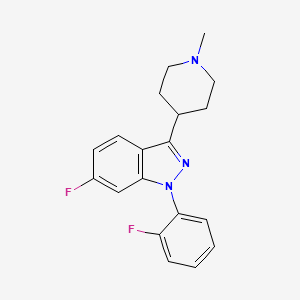
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
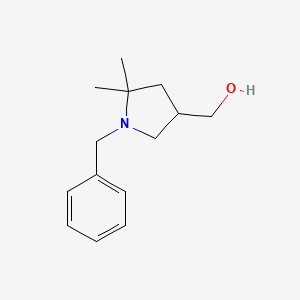
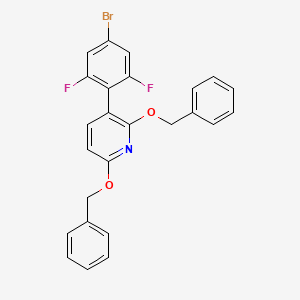
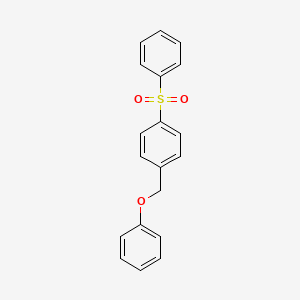
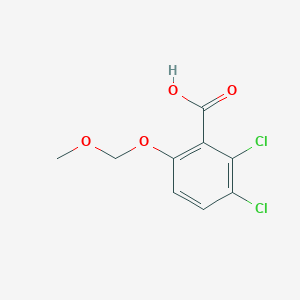
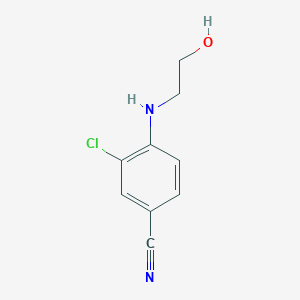
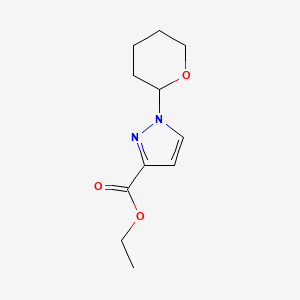
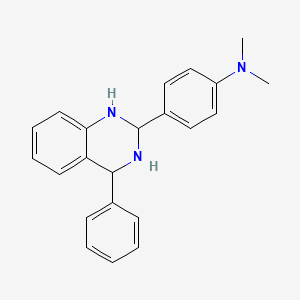
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
